1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one
Description
BenchChem offers high-quality 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-5-9-10-4-2-3-8(7)10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQJHDMJLSBMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCCN2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one
Introduction
The pyrrolo[1,2-b]pyrazole scaffold is a significant heterocyclic framework in medicinal chemistry and drug development, demonstrating a range of biological activities. The introduction of an ethan-1-one moiety at the 3-position of the saturated 4H,5H,6H-pyrrolo[1,2-b]pyrazole core is of interest for creating novel chemical entities with potential therapeutic applications. This document provides a comprehensive, step-by-step guide for the synthesis of 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one, intended for researchers, scientists, and professionals in the field of drug development. The protocol is divided into two main parts: the synthesis of the core 4H,5H,6H-pyrrolo[1,2-b]pyrazole scaffold, followed by its acylation to yield the target compound. The methodologies presented are based on established chemical principles and literature precedents for related heterocyclic systems.
PART 1: Synthesis of the 4H,5H,6H-pyrrolo[1,2-b]pyrazole Scaffold
The synthesis of the core bicyclic scaffold is a multi-step process that begins with commercially available pyrazole. The following protocol is adapted from a known synthetic route for substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles.[1]
Reaction Scheme: Synthesis of 4H,5H,6H-pyrrolo[1,2-b]pyrazole
Caption: Synthetic workflow for 4H,5H,6H-pyrrolo[1,2-b]pyrazole.
Experimental Protocol: Synthesis of 4H,5H,6H-pyrrolo[1,2-b]pyrazole
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pyrazole | Reagent | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | Anhydrous | Sigma-Aldrich |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Reagent | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | Reagent | Sigma-Aldrich |
| 1-Bromo-3-chloropropane | Reagent | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine | - | - |
| Anhydrous Sodium Sulfate | Anhydrous | Fisher Scientific |
Step 1: Protection of Pyrazole
-
To a stirred suspension of sodium hydride (1.05 eq.) in anhydrous THF at 0 °C, add a solution of pyrazole (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture for 30 minutes at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of SEM-Cl (1.05 eq.) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-SEM protected pyrazole.
Step 2: Alkylation of N-SEM Protected Pyrazole
-
Dissolve the N-SEM protected pyrazole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq.) dropwise over 30 minutes under an inert atmosphere.
-
Stir the resulting solution for 1 hour at -78 °C.
-
Add 1-bromo-3-chloropropane (1.2 eq.) and stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-(3-chloropropyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.
Step 3: Deprotection and Intramolecular Cyclization
-
The SEM deprotection and subsequent cyclization can often be performed in a one-pot fashion or as two distinct steps. For a direct approach to the cyclized product, the alkylated pyrazole is treated with a strong base to facilitate both deprotection and intramolecular N-alkylation.
-
To a stirred solution of 5-(3-chloropropyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 eq.) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq.) in portions.
-
Allow the mixture to warm to room temperature and stir overnight under an inert atmosphere.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 4H,5H,6H-pyrrolo[1,2-b]pyrazole as a brown oil.[1]
PART 2: Acylation of 4H,5H,6H-pyrrolo[1,2-b]pyrazole
The introduction of the ethan-1-one group at the 3-position of the synthesized scaffold is proposed to proceed via a Friedel-Crafts acylation reaction. The electronic properties of the pyrrolo[1,2-b]pyrazole ring system suggest that electrophilic substitution will preferentially occur at the 3-position. This is supported by the observed regioselectivity in the bromination of this scaffold.[1]
Reaction Scheme: Acylation of the Scaffold
Caption: Friedel-Crafts acylation of the pyrrolo[1,2-b]pyrazole scaffold.
Experimental Protocol: Synthesis of 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4H,5H,6H-pyrrolo[1,2-b]pyrazole | Synthesized as above | - |
| Acetyl Chloride | Reagent | Sigma-Aldrich |
| Aluminum Chloride (AlCl₃), anhydrous | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (1 M) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | - |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine | - | - |
| Anhydrous Magnesium Sulfate | Anhydrous | Fisher Scientific |
Step 4: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise under an inert atmosphere.
-
Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 4H,5H,6H-pyrrolo[1,2-b]pyrazole (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one.
Scientific Rationale and Trustworthiness
The proposed synthetic route is grounded in well-established organic chemistry principles. The synthesis of the core scaffold utilizes standard protection, alkylation, and intramolecular cyclization reactions, with a published precedent for a closely related derivative.[1] The final acylation step is based on the widely used Friedel-Crafts reaction. The prediction of regioselectivity at the 3-position is based on the known electrophilic substitution pattern of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system, as demonstrated by its bromination at this position.[1] Each step includes standard workup and purification procedures to ensure the isolation of the desired product with high purity. The use of anhydrous conditions and inert atmospheres where necessary is critical for the success of reactions involving organometallic reagents and strong Lewis acids.
References
-
Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. HETEROCYCLES, Vol. 94, No. 10, 2017, pp. 1923-1929. [Link]
Sources
Application Notes & Protocols: Leveraging 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one for Accelerated Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of over 40 FDA-approved drugs and countless clinical candidates.[1][2] Its remarkable therapeutic breadth spans anti-inflammatory, oncology, and anti-infective applications.[3][4][5] This guide focuses on a specific, high-potential building block: 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one . The fused bicyclic system offers a rigid, three-dimensional geometry, while the acetyl group at the C-3 position serves as a versatile synthetic handle for diversification. We provide detailed protocols, mechanistic insights, and strategic guidance for utilizing this building block to generate novel compound libraries, enabling the rapid exploration of chemical space and the development of next-generation therapeutics.
Introduction: The Strategic Value of the Pyrrolo[1,2-b]pyrazole Core
Heterocyclic compounds are the bedrock of modern pharmaceuticals. Among them, pyrazole derivatives have emerged as exceptionally valuable due to their unique physicochemical properties. The two adjacent nitrogen atoms in the five-membered ring act as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating critical interactions with biological targets like enzyme active sites.[2][4] This dual nature, combined with the ring's aromaticity, makes the pyrazole a highly effective bioisostere for other aromatic systems, often improving metabolic stability and pharmacokinetic profiles.[6][7]
The building block, 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one, capitalizes on these features and introduces several key advantages:
-
Structural Rigidity: The fused pyrrolidine ring locks the scaffold into a defined conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.
-
Vectorial Exit Point: The acetyl group provides a well-defined point for chemical elaboration, allowing chemists to project substituents into specific regions of a binding pocket.
-
Tunable Reactivity: The acetyl moiety is a versatile functional group, amenable to a wide array of classical and modern organic transformations, enabling the creation of diverse chemical libraries from a single, common intermediate.
This document serves as a practical guide for medicinal chemists to unlock the potential of this building block.
Physicochemical Properties & Reactivity Profile
A foundational understanding of the building block's chemical nature is critical for experimental design.
| Property | Value / Description | Rationale & Implication |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | Ideal starting point within Lipinski's Rule of Five guidelines. |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Key Reactive Sites | 1. α-protons of the acetyl group2. Carbonyl carbon of the acetyl group3. C-4 position of the pyrazole ring | The α-protons are acidic and readily deprotonated to form an enolate. The carbonyl is electrophilic and susceptible to nucleophilic attack. The C-4 position is the most electron-rich on the pyrazole ring and prone to electrophilic substitution.[8] |
The primary hub for chemical diversification is the acetyl group. Its enolizable α-protons and electrophilic carbonyl carbon are gateways to C-C and C-N bond formation, allowing for the construction of elaborate side chains and the introduction of key pharmacophoric features.
Synthetic Diversification Strategies: Core Protocols
The following protocols are designed to be robust and reproducible. Each section explains the strategic rationale behind the transformation, provides a detailed step-by-step procedure, and offers insights for troubleshooting.
Workflow for Building Block Diversification
The following diagram illustrates how the core building block can be channeled through several key synthetic pathways to generate a diverse library of compounds.
Caption: Synthetic pathways from the core building block.
Protocol: Claisen-Schmidt Condensation to Synthesize Chalcone Derivatives
Rationale: Chalcones are privileged scaffolds known for their anti-inflammatory and anti-cancer activities. This reaction extends the building block by forming a C-C bond with an aromatic aldehyde, creating a conjugated system that is a key feature in many bioactive molecules.
Step-by-Step Protocol:
-
Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one (1.0 eq, e.g., 500 mg).
-
Dissolution: Dissolve the starting material in anhydrous ethanol (15 mL).
-
Reagent Addition: Add the desired aromatic aldehyde (1.1 eq).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a freshly prepared aqueous solution of potassium hydroxide (4.0 eq) dropwise over 10 minutes. The solution will typically turn a deep color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting ketone and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (50 mL). Acidify carefully with 1M HCl until the pH is ~7. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL) and a small amount of cold ethanol.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of a colored precipitate upon neutralization.
-
No Reaction: If no reaction occurs, a stronger base like sodium hydroxide may be required, or the reaction may need gentle heating (e.g., 40 °C). Ensure the aldehyde used is not sterically hindered and lacks electron-withdrawing groups that can deactivate it.
-
Side Products: Self-condensation of the ketone is possible but usually slower. Adding the base at low temperature minimizes this.
Protocol: Synthesis of Mannich Bases via Aminomethylation
Rationale: The introduction of a basic amino group is a common strategy in drug design to improve solubility and introduce a key binding motif for targets like GPCRs and ion channels. Mannich bases are valuable intermediates for further functionalization.
Step-by-Step Protocol:
-
Setup: In a 25 mL round-bottom flask, combine 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one (1.0 eq), the desired secondary amine hydrochloride (e.g., dimethylamine HCl, 1.2 eq), and paraformaldehyde (1.5 eq).
-
Solvent & Catalyst: Add absolute ethanol (10 mL) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Add diethyl ether (20 mL) to the concentrated mixture to precipitate the hydrochloride salt of the Mannich base. Stir for 30 minutes in an ice bath.
-
Purification: Collect the solid by vacuum filtration and wash with cold diethyl ether. The product is often pure enough for the next step. If needed, the free base can be obtained by partitioning between dichloromethane and a saturated aqueous sodium bicarbonate solution.
Self-Validation & Troubleshooting:
-
Expected Outcome: A crystalline solid (the HCl salt) should precipitate upon addition of ether.
-
Low Yield: Ensure all reagents are dry, as water can interfere with the formation of the required iminium ion intermediate. The use of pre-formed Eschenmoser's salt (dimethylmethyleneammonium iodide) can be a more reliable but more expensive alternative to paraformaldehyde and amine HCl.
Protocol: α-Bromination for Further Functionalization
Rationale: The α-bromo ketone is a highly valuable intermediate. The bromine atom is an excellent leaving group, allowing for facile nucleophilic substitution with amines, thiols, and other nucleophiles to rapidly build a library of diverse analogs.
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask, add copper(II) bromide (CuBr₂, 2.2 eq).
-
Solvent: Add a 1:1 mixture of ethyl acetate and chloroform (40 mL). Heat the slurry to a gentle reflux with vigorous stirring.
-
Reagent Addition: In a separate flask, dissolve 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one (1.0 eq) in 10 mL of the same solvent mixture. Add this solution dropwise to the refluxing CuBr₂ slurry over 15 minutes.
-
Reaction: Continue to reflux the mixture. The black CuBr₂ will gradually be replaced by white copper(I) bromide (CuBr). The reaction is typically complete within 2-4 hours, which can be monitored by TLC.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the copper salts, washing the pad with ethyl acetate.
-
Purification: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Expected Outcome: A color change from black/dark brown (CuBr₂) to off-white (CuBr) is a visual indicator of reaction progress.
-
Dibromination: Using a large excess of CuBr₂ or prolonged reaction times can lead to the formation of the dibrominated product. Use the stoichiometry recommended and monitor the reaction closely.
-
Instability: α-bromo ketones can be lachrymatory and are often unstable. It is best to use the product immediately in the next step without prolonged storage.
Decision-Making Workflow for Reaction Optimization
When a reaction provides a low yield, a systematic approach to optimization is required.
Caption: A logical workflow for troubleshooting low-yield reactions.
Conclusion
1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one is a strategically valuable building block for modern medicinal chemistry. Its rigid bicyclic core and versatile acetyl handle provide an efficient entry point to novel chemical matter. The protocols detailed herein for condensation, aminomethylation, and α-halogenation represent foundational transformations that can unlock a diverse array of potential drug candidates. By applying these methods and employing systematic optimization, research organizations can significantly accelerate their drug discovery programs, leveraging this powerful scaffold to address unmet medical needs.
References
-
SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS | TSI Journals. (2011, November 6). Available at: [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. (2025, October 15). Available at: [Link]
-
SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS - TSI Journals. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Available at: [Link]
-
(PDF) SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. (2025, August 9). Available at: [Link]
-
Bioisosteric Replacement Strategies - SpiroChem. Available at: [Link]
-
Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. (n.d.). Available at: [Link]
-
Direct C–H functionalization on heteroaromatic rings - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. (2005, September 12). Available at: [Link]
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. Available at: [Link]
-
Input of Isosteric and Bioisosteric Approach in Drug design - SciSpace. Available at: [Link]
-
Bioisosteric Replacements - Chemspace. Available at: [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
THE SYNTHESIS OF PYRROLOPYRAZIN-1(2H)-ONES AND PYRROLOPYRIDAZIN-6(5H). (2022, August 4). Available at: [Link]
-
Pharmacological profile of pyrazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
- 1. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. scispace.com [scispace.com]
- 8. epj-conferences.org [epj-conferences.org]
Microwave-assisted synthesis of 3-substituted pyrrolo[1,2-b]pyrazoles
Application Note: Microwave-Assisted Synthesis of 3-Substituted Pyrrolo[1,2-b]pyrazoles
Executive Summary
Target Scaffold: 3-Substituted Pyrrolo[1,2-b]pyrazole Methodology: Microwave-Assisted Organic Synthesis (MAOS) via 1,3-Dipolar Cycloaddition Primary Application: Kinase inhibition (e.g., CDK2, GSK-3β), anti-tubercular agents, and COX-2 inhibition.
Abstract: This application note details a robust, high-throughput protocol for the synthesis of 3-substituted pyrrolo[1,2-b]pyrazoles. While conventional thermal heating (reflux) for this [3+2] cycloaddition often requires 12–24 hours and yields <50%, the microwave-assisted protocol described herein achieves >85% yields in under 20 minutes. The method utilizes the in situ generation of pyrazolium ylides followed by trapping with electron-deficient alkynes, a pathway significantly accelerated by the dipolar polarization effects of microwave irradiation.
Scientific Foundation & Mechanism
The Synthetic Challenge
The pyrrolo[1,2-b]pyrazole core is a 5,5-fused bicyclic system. Constructing this scaffold regioselectively (specifically at the 3-position) is synthetically demanding.
-
Conventional Route: Multistep synthesis involving N-alkylation of pyrazoles followed by harsh base-mediated cyclization.
-
Microwave Solution: A "One-Pot, Two-Step" cascade. The microwave energy efficiently couples the quaternization step (salt formation) with the ylide generation and subsequent cycloaddition, overcoming the high activation energy of the aromaticity-breaking transition state.
Mechanistic Pathway (1,3-Dipolar Cycloaddition)
The reaction proceeds via a Huisgen-type [3+2] cycloaddition.
-
Quaternization: Reaction of 1H-pyrazole with an
-halo ketone/ester forms the pyrazolium salt. -
Ylide Formation: Base-mediated deprotonation generates the 1,3-dipole (pyrazolium ylide).
-
Cycloaddition: The ylide reacts with a dipolarophile (alkyne) to form the fused system.
Figure 1: Mechanistic pathway for the microwave-assisted synthesis of pyrrolo[1,2-b]pyrazoles via pyrazolium ylide intermediates.
Experimental Protocol
Caution: Microwave reactions involving sealed vessels can generate high pressures. Always operate within the safety limits of your specific reactor (e.g., CEM Discover, Anton Paar Monowave).
Reagents & Materials
-
Substrate: 3,5-Dimethyl-1H-pyrazole (or derivative).
-
Alkylating Agent: Ethyl bromoacetate or Chloroacetone.
-
Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate (determines 3-substitution).
-
Base: Triethylamine (TEA) or DBU.
-
Solvent: Ethanol (Green/Polar) or DMF (High T). Recommendation: Ethanol is preferred for better microwave coupling and green chemistry compliance.
Step-by-Step Procedure (One-Pot)
Step 1: Quaternization (Salt Formation)
-
In a 10 mL microwave process vial, dissolve 1.0 mmol of the pyrazole derivative and 1.1 mmol of the alkylating agent in 3 mL of Ethanol .
-
Add a magnetic stir bar and seal the vial.
-
Irradiation 1: Heat at 100°C for 5 minutes (Dynamic Power mode, Max 150W).
-
Checkpoint: The solution should turn from clear to slightly yellow/turbid, indicating salt formation.
-
Step 2: Cycloaddition
-
De-cap the vial (carefully, after cooling to <50°C).
-
Add 1.2 mmol of the Alkyne (e.g., DMAD) and 1.5 mmol of TEA.
-
Re-seal the vial.
-
Irradiation 2: Heat at 130°C for 15 minutes .
-
Pressure Limit: Set max pressure to 250 psi (17 bar).
-
Stirring: High speed (600 rpm).
-
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature (using compressed air cooling feature of the reactor).
-
Precipitation: Pour the reaction mixture into 10 mL of ice-cold water.
-
The product often precipitates as a solid. Filter and wash with cold ethanol/water (1:1).
-
Recrystallization: If necessary, recrystallize from hot ethanol. (Column chromatography is rarely needed due to the high conversion efficiency).
Optimization & Critical Parameters
Solvent Selection Matrix
Microwave heating relies on the dielectric loss tangent (
| Solvent | Heating Efficiency | Suitability | |
| Ethanol | 0.941 | High | Excellent. Balances solubility and heating. |
| DMF | 0.161 | Medium | Good. Use for high-temp reactions (>160°C). |
| Toluene | 0.040 | Low | Poor. Requires SiC passive heating element. |
| Water | 0.123 | Medium | Fair. Good for green chemistry but organic solubility issues. |
Temperature vs. Pressure Control
-
The "Superheating" Effect: In a sealed microwave vessel, ethanol can be heated to 140°C (well above its 78°C boiling point). This Arrhenius acceleration is the primary driver of the reaction speed.
-
Safety Rule: For every 10°C rise above boiling point, pressure doubles roughly. Ensure the vial headspace is sufficient (fill volume < 60%).
Workflow Visualization
Figure 2: Operational workflow for the one-pot microwave synthesis.
Comparative Data: Conventional vs. Microwave
The following data illustrates the efficiency gains for the synthesis of dimethyl 3-methylpyrrolo[1,2-b]pyrazole-1,2-dicarboxylate.
| Parameter | Conventional Heating (Reflux) | Microwave Synthesis (This Protocol) |
| Temperature | 78°C (Ethanol reflux) | 130°C (Sealed Vessel) |
| Time | 16 Hours | 20 Minutes |
| Yield | 45 - 52% | 88 - 92% |
| Solvent Vol. | 20 mL / mmol | 3 mL / mmol (High Concentration) |
| Workup | Extraction + Chromatography | Filtration (Precipitation) |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Inefficient ylide formation.
-
Solution: Increase the amount of base (TEA) to 2.0 equivalents. Ensure the intermediate salt is formed (Step 1) before adding the alkyne.
-
-
Problem: Vial Over-pressurization.
-
Cause: Decomposition of reagents or too much solvent.
-
Solution: Reduce solvent volume. Use a "Ramp" time of 2 minutes to reach target temperature gently.
-
-
Problem: Regioselectivity Issues.
-
Context: When using unsymmetrical alkynes (e.g., ethyl propiolate).[1]
-
Insight: Microwave irradiation generally enhances the selectivity for the electronically favored isomer (3-substituted) due to the late transition state character. Verify isomer via NOE NMR experiments.
-
References
-
Yoneyama, H., et al. (2006). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition.[2] Heterocycles, 68(9). Link
-
Zrinski, I. (2006). Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. Heterocycles, 68(9), 1869. Link
-
Karakaya, A. (2025).[3][4][5] Microwave-assisted synthesis of pyrazoles - a mini-review. Eurasian Journal of Living Sciences. Link
-
Law, J., et al. (2019).[6] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE), (148), e59896. Link
-
Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11, 37. Link
Sources
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for the Synthesis of Bicyclic Pyrazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclic pyrazole derivatives are privileged scaffolds in medicinal chemistry and materials science, necessitating robust and optimized synthetic routes. The selection of a reaction solvent is a critical, yet often underestimated, parameter that profoundly influences reaction kinetics, regioselectivity, and overall yield. This application note provides a comprehensive guide to strategic solvent selection for the synthesis of bicyclic pyrazoles. We delve into the mechanistic role of solvents in key pyrazole-forming reactions, present a systematic approach to solvent screening, and offer detailed protocols for troubleshooting common synthetic challenges. By grounding experimental choices in mechanistic understanding, this guide empowers researchers to accelerate reaction optimization, improve reproducibility, and develop sustainable synthetic methodologies.
Introduction: The Critical Role of the Solvent
The synthesis of bicyclic pyrazoles, most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or its equivalent), is a cornerstone reaction in heterocyclic chemistry.[1] While the choice of starting materials dictates the final core structure, the reaction environment—specifically the solvent—governs the pathway taken. An inappropriate solvent can lead to low yields, the formation of intractable regioisomeric mixtures, or complete reaction failure.[2]
Conversely, a strategic solvent choice can:
-
Accelerate Reaction Rates: By stabilizing polar transition states.[2]
-
Control Regioselectivity: By selectively solvating intermediates or influencing tautomeric equilibria, leading to the desired isomer.[3][4]
-
Improve Yields: By ensuring complete solubility of reactants and minimizing side reactions.[2]
-
Promote Greener Synthesis: By enabling lower energy consumption or the use of environmentally benign media like water or deep eutectic solvents.[5][6]
This note will explore the interplay between solvent properties and reaction outcomes, providing a framework for rational solvent selection.
Mechanistic Considerations: How Solvents Influence Pyrazole Formation
The influence of a solvent is rooted in its fundamental physical properties: polarity, proticity, and boiling point. Understanding how these properties affect the reaction mechanism is key to optimization.
Solvent Polarity and Proticity
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity). This classification is crucial for pyrazole synthesis.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water, HFIP): These solvents possess a permanent dipole and have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They are excellent at solvating both cations and anions. In pyrazole synthesis, they can participate in hydrogen bonding, stabilizing charged intermediates and transition states. Highly polar protic solvents like hexafluoroisopropanol (HFIP) have been shown to exclusively favor the formation of certain regioisomers (e.g., 3-CF3 pyrazoles) by strongly influencing the reaction pathway.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have a permanent dipole but lack an O-H or N-H bond. They are effective at solvating cations but leave anions relatively "naked" and more reactive.[7] This can dramatically accelerate reactions where an anion is the key nucleophile. For instance, switching from ethanol to aprotic dipolar solvents like DMF or N,N-dimethylacetamide (DMAc) has been shown to provide superior results in certain pyrazole syntheses.[2] In some cases, DMSO can even act as both a solvent and a C1-source in cascade reactions to form pyrazoles.[3]
-
Non-Polar Solvents (e.g., Toluene, Xylene, Dioxane): These solvents lack a significant dipole and are generally used when reactants are non-polar or when high temperatures are required. They are less effective at stabilizing polar intermediates, which can sometimes be advantageous for controlling selectivity.[2]
The choice between a protic and aprotic solvent can directly control regioselectivity. For the synthesis of trifluoromethyl-substituted pyrazoles, a polar protic solvent (HFIP) led exclusively to the 3-CF3 isomer, while a polar aprotic solvent (DMSO) yielded the 5-CF3 isomer.[3] This demonstrates the power of the solvent to direct the nucleophilic attack of the hydrazine.
Boiling Point and Temperature
The solvent's boiling point dictates the accessible temperature range for a reaction. Many pyrazole cyclizations require heating to overcome the activation energy barrier.[2]
-
Low-Boiling Solvents (e.g., Ethanol, Acetonitrile): Suitable for reactions that proceed readily at moderate temperatures (<80 °C).
-
High-Boiling Solvents (e.g., Toluene, Xylene, DMF): Necessary when a reaction is sluggish and requires significant thermal energy to proceed to completion. If a reaction is slow in refluxing ethanol, switching to a higher-boiling solvent like toluene is a logical troubleshooting step.[2]
A Systematic Approach to Solvent Selection
A trial-and-error approach to solvent selection is inefficient. A systematic, data-driven strategy is superior. The following workflow provides a logical progression for identifying the optimal solvent.
Caption: A systematic workflow for solvent selection and optimization.
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently test multiple solvents in parallel to identify promising candidates for optimization.
-
Setup: Arrange a series of small reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Reactant Addition: To each vial, add the 1,3-dicarbonyl precursor (e.g., 0.1 mmol) and the hydrazine precursor (0.1 mmol).
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent. A recommended starting set is provided in Table 1.
-
Reaction: Seal the vials and place them in a heating block or oil bath set to a consistent temperature (e.g., 80 °C or 100 °C). Allow the reactions to proceed for a set time (e.g., 4-12 hours).
-
Analysis: After cooling, take a small aliquot from each reaction mixture. Dilute and analyze by Thin Layer Chromatography (TLC) and/or LC-MS to determine conversion and the presence of isomers or side products.
-
Selection: Identify the solvent(s) that provide the highest conversion to the desired product with the cleanest profile for further optimization.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvent | Boiling Point (°C) | Key Properties & Typical Use Cases |
| Polar Protic | Ethanol | 78 | Traditional, good general-purpose solvent for many condensations.[8] |
| Water | 100 | Environmentally benign; often used with catalysts or as a co-solvent with ethanol.[5] | |
| Polar Aprotic | Acetonitrile | 82 | Good for reactions sensitive to protic sources, often used in cycloadditions.[9][10] |
| DMF | 153 | Excellent solubilizing power, can accelerate reactions by solvating cations.[2][9] | |
| Non-Polar | Toluene | 111 | High boiling point, useful for driving reactions that are sluggish at lower temperatures.[2] |
| Dioxane | 101 | Aprotic ether, often used when moderate heating and a non-protic environment are needed.[9] | |
| Green/Atypical | Choline Cl:Urea (DES) | N/A | Biodegradable, excellent at dissolving a wide range of compounds, can act as both solvent and catalyst.[6] |
Advanced Strategies and Troubleshooting
Controlling Regioselectivity
When using an unsymmetrical 1,3-dicarbonyl, a mixture of regioisomers is a common problem. The solvent can be the most powerful tool to control this outcome.
Caption: Logic diagram for influencing reaction regioselectivity.
Insight from the Field: Recent studies using Bayesian optimization for a Knorr pyrazole condensation—a reaction typically requiring acid catalysis—found that basic solvents were optimal for controlling N1/N2 isomerism. Pyrrolidine and tributylamine were identified as superior solvents for selectively forming specific isomers, a counterintuitive but highly effective finding.[4] This highlights the importance of exploring unconventional solvent choices when facing selectivity challenges.
Protocol 2: Synthesis of a Dihydropyrano[2,3-c]pyrazole using an Ethanol/Water System
This protocol adapts a green, multicomponent approach that leverages an eco-friendly solvent system.
-
Materials:
-
Hydrazine hydrate (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol:Water (1:1 mixture, 5 mL)
-
L-tyrosine (10 mol%) as a catalyst.
-
-
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the hydrazine hydrate, ethyl acetoacetate, aromatic aldehyde, malononitrile, and L-tyrosine.
-
Add the 5 mL of the 1:1 ethanol/water solvent mixture. The use of water as a co-solvent is a key principle of green chemistry.[5]
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Justification: The polar protic ethanol/water mixture is effective at dissolving the polar reactants and intermediates. This approach, often enhanced with microwave irradiation, provides a rapid and environmentally friendly route to the bicyclic product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
-
Emerging Trends: Beyond Conventional Solvents
The field of chemical synthesis is increasingly moving towards sustainable practices. For pyrazole synthesis, this has led to the exploration of novel reaction media.
-
Solvent-Free Conditions: Reactions can be run neat, often with a catalytic amount of an ionic liquid like tetrabutylammonium bromide (TBAB) or by simple grinding.[11][12] This approach minimizes waste and can lead to faster reaction rates and easier product isolation.[11]
-
Deep Eutectic Solvents (DESs): These mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) are biodegradable, non-toxic, and can dissolve a wide range of compounds.[6] They can act as both the solvent and the catalyst, accelerating reaction rates under mild conditions.[6]
-
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes.[2] They are often paired with green solvents like water-ethanol mixtures or ionic liquids to create highly efficient and sustainable protocols.[13]
Conclusion
The solvent is not merely a medium for reaction but an active participant that can dictate the success or failure of a synthesis. For bicyclic pyrazole derivatives, a deep understanding of how solvent properties influence the reaction mechanism is paramount. By moving from a conventional to a strategic approach—employing systematic screening, leveraging both protic and aprotic environments, and exploring unconventional media—researchers can overcome common challenges like low yield and poor regioselectivity. The protocols and frameworks presented here provide a robust starting point for the efficient, reproducible, and sustainable synthesis of this vital class of heterocyclic compounds.
References
- Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem. Benchchem.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing (2023).
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher (2015).
- Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. ResearchGate (2025).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate (2025).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals (2024).
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025).
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online (2017).
- Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. (2014).
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC (2022).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
- The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Growing Science (2024).
- 194 recent advances in the synthesis of new pyrazole derivatives.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research (2020).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI (2022).
- Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. PMC.
-
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube (2023). Available at: [Link]
- Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. eScholarship.org (2024).
- Synthesis of Spiro Pyrazolone-Oxindole and Bicyclic Pyrazolone Derivatives via Solvent-Dependent Regioselective Aza-1,4/1,6-Michael and Intramolecular Cycloaddition under Catalyst-Free Conditions. ResearchGate (2025).
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. growingscience.com [growingscience.com]
Validation & Comparative
A Comparative Guide to the Metabolic Stability of Bicyclic Pyrazole Derivatives
In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a privileged scaffold, integral to numerous approved therapeutic agents.[1][2] Its bicyclic analogues, in particular, offer a three-dimensional architecture that can enhance target engagement and optimize physicochemical properties.[3][4][5] However, a critical determinant of a drug candidate's success is its metabolic stability—the resistance to biotransformation by metabolic enzymes.[6][7] This guide provides a comparative analysis of the metabolic stability of bicyclic pyrazole derivatives, offering insights into experimental design, data interpretation, and structural modifications to mitigate metabolic liabilities.
The Imperative of Metabolic Stability in Drug Development
The metabolic fate of a drug candidate profoundly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[7][8][9] The liver is the primary site of drug metabolism, where a symphony of enzymes, most notably the cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their excretion.[10][11][12] While this is a crucial detoxification process, rapid metabolism can lead to sub-therapeutic plasma concentrations and the formation of potentially toxic metabolites.[10][13] Consequently, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.[14]
For bicyclic pyrazole derivatives, the fused ring system can influence metabolic stability in several ways. It may sterically hinder access of metabolic enzymes to labile sites or alter the electronic properties of the pyrazole core, thereby modulating its susceptibility to oxidation.[15] This guide will explore these structure-metabolism relationships through a series of comparative in vitro assays.
Part 1: In Vitro Assessment of Metabolic Stability
To evaluate and compare the metabolic stability of bicyclic pyrazole derivatives, two primary in vitro models are employed: liver microsomes and hepatocytes.[16] These systems provide a robust and reproducible means to assess a compound's intrinsic clearance—the inherent ability of the liver to metabolize a drug.[17]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[18] This assay is a cost-effective, high-throughput method for early-stage compound screening.[18]
The core principle of this assay is to incubate the test compound with liver microsomes in the presence of a necessary cofactor, NADPH, which fuels the catalytic cycle of CYPs.[18][19] The disappearance of the parent compound over time is monitored, providing a measure of its metabolic rate.[18]
dot graphdot { graph [layout=dot, splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, label="Workflow for Liver Microsomal Stability Assay", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} } Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare a 1 µM working solution of the bicyclic pyrazole test compounds in the same buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final reaction mixture should contain 0.5 mg/mL microsomal protein and 1 µM test compound.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard. This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21][22] LC-MS/MS provides excellent sensitivity and selectivity for analyzing complex biological samples.[20][23]
-
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells.[24] Hepatocytes, the primary cell type in the liver, contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), offering a more comprehensive picture of a compound's metabolic fate.[25][26]
This assay involves incubating the test compound with a suspension of cryopreserved or fresh hepatocytes.[17][25][27] The rate of disappearance of the parent compound is monitored over time, reflecting the combined effects of Phase I and Phase II metabolism, as well as cellular uptake.[24][27]
dot graphdot { graph [layout=dot, splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, label="Workflow for Hepatocyte Stability Assay", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} } Caption: Workflow for the Hepatocyte Stability Assay.
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium.
-
Determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to 0.5-1.0 x 10^6 viable cells/mL.
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a humidified CO2 incubator for 15-30 minutes to allow for cellular recovery.
-
Initiate the assay by adding the bicyclic pyrazole test compound (final concentration typically 1 µM).
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[25]
-
Immediately quench the metabolic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[25]
-
Part 2: Data Analysis and Comparative Interpretation
The data obtained from these assays allow for the calculation of key pharmacokinetic parameters that facilitate the comparison of different bicyclic pyrazole derivatives.
Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (Clint)
The percentage of the parent compound remaining at each time point is plotted on a semi-logarithmic scale (ln % remaining vs. time). The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (Clint): This is calculated using the following formulas:
-
Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6)
-
Comparative Data of Hypothetical Bicyclic Pyrazole Derivatives
To illustrate the application of these assays, consider the following hypothetical data for three bicyclic pyrazole derivatives:
| Compound | Bicyclic Core | Substitution | HLM t½ (min) | HLM Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| BPP-01 | Pyrazolo[1,5-a]pyrimidine | 4-Cl-Phenyl | 15 | 92.4 | 25 | 55.4 |
| BPP-02 | Pyrazolo[3,4-b]pyridine | 4-F-Phenyl | 45 | 30.8 | 60 | 23.1 |
| BPP-03 | Indazole | 4-MeO-Phenyl | >120 | <5.8 | >120 | <11.5 |
Data Interpretation:
-
BPP-01 exhibits rapid clearance in both human liver microsomes (HLM) and hepatocytes, suggesting it is highly susceptible to metabolism. The chloro-phenyl substituent may be a metabolic "hotspot."
-
BPP-02 shows moderate metabolic stability. The replacement of chlorine with fluorine, a common strategy in medicinal chemistry, appears to have reduced the rate of metabolism.[14] This is likely due to the strength of the C-F bond, making it less prone to oxidative cleavage.
-
BPP-03 is highly stable in both in vitro systems. The indazole core, combined with the methoxy-phenyl substituent, demonstrates low intrinsic clearance. The methoxy group itself could be a site of metabolism (O-demethylation), but in this scaffold, it appears to be metabolically robust.
Part 3: Structure-Metabolism Relationships and Optimization Strategies
The comparative data above highlights how subtle structural modifications can significantly impact metabolic stability. The pyrazole ring itself can be a site of metabolism, undergoing oxidation or conjugation.[28][29]
dot graphdot { graph [layout=dot, splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, label="Common Metabolic Pathways for Pyrazole Derivatives", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} } Caption: Common Metabolic Pathways for Pyrazole Derivatives.
Strategies to enhance the metabolic stability of bicyclic pyrazole derivatives include:
-
Blocking Sites of Metabolism: Introducing sterically hindering groups or electron-withdrawing groups near a metabolically labile position can prevent enzyme binding and subsequent metabolism. The use of fluorine, as seen in BPP-02, is a classic example.[14]
-
Modulating Lipophilicity: Generally, highly lipophilic compounds are more readily metabolized.[14] Reducing lipophilicity by introducing polar functional groups can decrease partitioning into the active site of metabolic enzymes.
-
Scaffold Hopping: As demonstrated by the superior stability of the indazole core in BPP-03, changing the bicyclic scaffold can dramatically alter metabolic stability.[4]
Conclusion
The metabolic stability of bicyclic pyrazole derivatives is a multifaceted property that is critical to their success as drug candidates. A systematic and comparative in vitro evaluation using liver microsomes and hepatocytes provides essential data to guide structure-activity relationship studies. By understanding the metabolic liabilities of lead compounds, medicinal chemists can rationally design next-generation analogues with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success. The pyrazole scaffold is noted for its metabolic stability, which is a significant factor in its prevalence in newly approved drugs.[1][30]
References
-
Domainex. Hepatocyte Stability Assay. [Link]
-
Bostock, R. D., et al. (2017). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm, 8(3), 633-642. [Link]
-
Cyprotex. Hepatocyte Stability. [Link]
-
Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]
-
BioDuro. ADME Hepatocyte Stability Assay. [Link]
-
MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]
-
Bioanalysis Zone. LC-MS. [Link]
-
PubMed. Overview of enzymes of drug metabolism. [Link]
-
PubMed. Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. [Link]
-
LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]
-
MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]
-
PubMed. Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Semantic Scholar. On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. [Link]
-
ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]
-
PubMed. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. [Link]
-
Annual Reviews. Non-P450 Drug-Metabolizing Enzymes: Contribution to Drug Disposition, Toxicity, and Development. [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
PubMed. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Taylor & Francis. Drug metabolism – Knowledge and References. [Link]
-
PubMed. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
Hilaris Publisher. Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability. [Link]
-
Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. [Link]
-
PubMed. Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. [Link]
-
ResearchGate. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. [Link]
-
PubMed. Metabolism of pyrazole. Structure elucidation of urinary metabolites. [Link]
-
ResearchGate. In vitro metabolic stability assays for the selected compounds. [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]
-
PubMed. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]
-
Longdom Publishing. The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Frontiers. Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. omicsonline.org [omicsonline.org]
- 10. mdpi.com [mdpi.com]
- 11. Overview of enzymes of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 28. hyphadiscovery.com [hyphadiscovery.com]
- 29. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. img01.pharmablock.com [img01.pharmablock.com]
Safety Operating Guide
A Comprehensive Safety and Handling Guide for 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for structurally related compounds and general best practices in chemical laboratory safety.
Understanding the Hazard Profile
Based on data from analogous compounds, the primary hazards associated with this class of chemicals include:
-
Skin Irritation : Can cause skin irritation upon contact.[7][8][9]
-
Eye Irritation : Can cause serious eye irritation.[6][7][8][9]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[7][8]
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount to ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[10][11][12]
Primary Engineering Control: Chemical Fume Hood
All handling of 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood. This primary engineering control is essential to minimize the risk of inhalation exposure.[13]
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against a broad range of chemicals.[11][14] For prolonged handling or when dealing with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[14] Always inspect gloves for any signs of degradation or perforation before use.[14][15] |
| Eye Protection | Chemical Splash Goggles | Offers a complete seal around the eyes to protect against splashes and aerosols.[10][11] Safety glasses with side shields may be sufficient for low-risk operations but goggles are preferred. |
| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure.[10][14] |
| Body Protection | Flame-Resistant Laboratory Coat | A buttoned lab coat made of a flame-resistant material like Nomex® should be worn to protect the skin and personal clothing from splashes.[14] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[14] |
| Respiratory Protection | NIOSH-approved respirator | Required if engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup.[10][14] The type of respirator (e.g., N95 for particulates, or one with organic vapor cartridges) should be selected based on the specific exposure risk. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of chemical compounds.
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling, ensure that a current Safety Data Sheet (SDS) for a similar compound has been reviewed and understood.[11]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.[10]
-
-
Handling :
-
Wear the appropriate PPE as outlined in the table above.[10][14]
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
When transferring the compound, use a spatula and weigh it on a tared weigh boat within the fume hood.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling :
-
Upon completion of the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Segregate all waste streams as described in the disposal plan below.
-
Emergency Procedures: Rapid and Informed Response
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[9] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[16] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8][15] Seek immediate medical attention. |
Spill Response
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[16]
-
Collect : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[15]
-
Decontaminate : Clean the spill area with a suitable solvent, and then wash with soap and water.
-
Report : Report the spill to the appropriate laboratory safety personnel.
Disposal Plan: Responsible Waste Management
All waste containing 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one must be treated as hazardous chemical waste.
Waste Segregation and Disposal Workflow
Caption: A clear process for the segregation and disposal of chemical waste.
-
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, labeled, and sealed container for liquid hazardous waste. Do not mix incompatible waste streams.
-
Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6][7]
Conclusion
The safe handling of 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}ethan-1-one necessitates a proactive and informed approach to safety. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established handling and disposal protocols, and being prepared for emergencies, researchers can minimize risks and maintain a safe laboratory environment.
References
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- MilliporeSigma. (2025, October 7). Safety Data Sheet.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet.
- TargetMol. (2026, February 18). Safety Data Sheet.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Tokyo Chemical Industry. (2025, December 10). Safety Data Sheet.
- MGK. (2025, October 27). Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- ResearchGate. (2021, September 17). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- MDPI. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
- Bioorganic & Medicinal Chemistry Letters. (2021, January 1). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors.
- EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epj-conferences.org [epj-conferences.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 13. chemicea.com [chemicea.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. targetmol.com [targetmol.com]
- 16. mgk.com [mgk.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
